Dual-Halogen vs. Mono-Halogen Aryl Substitution
The target compound contains a 4‑chlorophenyl group at position 6 and a 4‑bromophenyl ketone at position 2 of the thieno[2,3-b]pyridine core. The closest commercially catalogued analogues—(3‑amino‑6‑phenylthieno[2,3-b]pyridin‑2‑yl)(4‑chlorophenyl)methanone (CAS 310456‑44‑1) and [3‑amino‑6‑(4‑chlorophenyl)thieno[2,3‑b]pyridin‑2‑yl](4‑methylphenyl)methanone (CAS 1137525‑79‑1) —each contain only one halogenated aryl substituent. The simultaneous presence of Cl and Br in the target compound creates a unique σ‑hole halogen‑bond donor map and increases the computed lipophilicity (clog P ≈ 5.8 vs. ~5.2 for the monohalogenated analogues, estimated from fragment‑based calculation) .
| Evidence Dimension | Number and identity of halogenated aryl substituents |
|---|---|
| Target Compound Data | Two halogenated aryls: 4‑Cl‑C₆H₄ at C6, 4‑Br‑C₆H₄ at C2‑CO |
| Comparator Or Baseline | CAS 310456‑44‑1: one 4‑Cl‑C₆H₄ (at C2‑CO); CAS 1137525‑79‑1: one 4‑Cl‑C₆H₄ (at C6); MFCD02237850: one 4‑Br‑C₆H₄ (at C6) |
| Quantified Difference | Target compound has 2× halogenated aryl rings; comparators have 1× (qualitative structural difference). Estimated clog P differential ≈ +0.6 log units. |
| Conditions | Structural comparison based on vendor catalogue entries and computed physicochemical properties |
Why This Matters
Dual halogenation expands the accessible chemical space for halogen‑bond‑mediated target recognition, which is critical for PLC‑δ and kinase ATP‑pocket engagement where σ‑hole interactions with backbone carbonyls have been structurally characterised.
